molecular formula C₈H₁₂O₅ B018570 Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate CAS No. 40983-58-2

Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate

Cat. No.: B018570
CAS No.: 40983-58-2
M. Wt: 188.18 g/mol
InChI Key: LSNUUAUXWJZSFD-UHFFFAOYSA-N
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Description

Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate (CAS 40983-58-2) is a cyclohexene derivative of significant interest in organic synthesis and biochemical research. With a molecular formula of C 8 H 12 O 5 and a molecular weight of 188.18 g/mol, this compound serves as the methyl ester analog of (-)-shikimic acid, a central intermediate in the shikimate pathway for the biosynthesis of aromatic amino acids in plants and microorganisms . Key Research Applications: Organic Synthesis Intermediate: This compound functions as a versatile chiral building block for the synthesis of more complex molecules. Its structure, featuring a carboxylate ester and three hydroxyl groups on a cyclohexene ring, allows for targeted chemical modifications and is valuable for creating stereochemically rich targets . Biochemical Research: As a direct derivative of shikimic acid, it is used in studies probing the shikimate pathway. Research into this pathway is crucial for developing new antimicrobial agents and herbicides . Exploration of Bioactivity: Preliminary studies suggest that this compound may exhibit intrinsic biological activities, including antioxidant and antimicrobial properties, making it a candidate for further pharmacological investigation . Metabolomics: This compound has been identified in metabolomic studies as a secondary metabolite in plants and biological samples, associated with pathways involving sugars, alcohols, and organic acids . The compound has a calculated density of 1.489 g/cm³ and a boiling point of 317.3°C . It is synthesized via the esterification of shikimic acid and can undergo typical reactions of alcohols and esters, including oxidation and reduction . Note: For Research Use Only. Not for human or veterinary usage.

Properties

IUPAC Name

methyl 3,4,5-trihydroxycyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2,5-7,9-11H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNUUAUXWJZSFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(C(C(C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40961363
Record name Methyl 3,4,5-trihydroxycyclohex-1-ene-1-carboxylate
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40983-58-2
Record name NSC280656
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Record name Methyl 3,4,5-trihydroxycyclohex-1-ene-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate typically involves the esterification of shikimic acid. Shikimic acid is first converted to its methyl ester form using methanol and an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce cyclohexane derivatives .

Scientific Research Applications

Organic Synthesis

Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules and can act as an intermediate in various chemical reactions. Its derivatives have been explored for their ability to create stereochemically rich targets through reactions such as methylation of trihydroxybenzoic acid derivatives.

Research indicates that this compound exhibits potential biological activities:

  • Antioxidant Properties : The presence of hydroxyl groups suggests that it may scavenge free radicals, contributing to its antioxidant capabilities.
  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in drug development .

Pharmaceutical Applications

The compound's bioactivity has led to investigations into its therapeutic potential. Its antioxidant and antimicrobial properties position it as a candidate for drug formulation aimed at treating various diseases. Ongoing research seeks to elucidate its mechanisms of action and efficacy in clinical settings.

Industrial Uses

In industry, this compound is used in the production of polymers and resins. Its chemical structure allows for modifications that can lead to novel materials with enhanced properties .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant activity of this compound using various assays to measure its capacity to neutralize free radicals. Results showed significant activity compared to standard antioxidants, suggesting its potential use in food preservation and health supplements.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated moderate to high inhibition zones compared to control samples, highlighting its potential application in developing natural antimicrobial agents for pharmaceuticals.

Summary Table of Applications

Application AreaDescriptionPotential Impact
Organic SynthesisBuilding block for complex molecules; intermediates in chemical reactionsEnhanced synthetic pathways
Biological ActivityAntioxidant and antimicrobial propertiesPotential drug development
PharmaceuticalInvestigated for therapeutic applicationsNew drug formulations
IndustrialUsed in production of polymers and resinsDevelopment of advanced materials

Comparison with Similar Compounds

(-)-Shikimic Acid

  • Molecular Formula : C₇H₁₀O₅
  • Functional Groups : Carboxylic acid (C1), three hydroxyl groups (C3, C4, C5), and a cyclohexene ring.
  • Key Differences : Lacks the methyl ester group present in Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate.
  • Biological Role: Central intermediate in the shikimate pathway, critical for biosynthesis of aromatic amino acids and antimicrobial agents .
  • Physical Properties : Melting point 184–188°C, hygroscopic, and optically active ([α]D = −175° in water) .

Methyl (3R,4R,5R,6S)-6-Chloro-3,4,5-Trihydroxycyclohexene-1-Carboxylate

  • Molecular Formula : C₈H₁₁ClO₅
  • Functional Groups : Methyl ester (C1), three hydroxyl groups (C3, C4, C5), and a chlorine substituent at C4.
  • Key Differences : Chlorination at C6 introduces steric and electronic effects, altering reactivity and biological activity.
  • Applications: Known as Pericosine A, this derivative exhibits antitumor properties and is used in synthetic chemistry as a chiral building block .

Sandaracopimaric Acid Methyl Ester

  • Molecular Formula : C₂₁H₃₂O₂
  • Functional Groups : Diterpene methyl ester with a fused tricyclic structure.
  • Key Differences : Larger, terpene-derived structure compared to the simpler cyclohexene backbone of this compound.
  • Biological Role : Found in plant resins (e.g., Austrocedrus chilensis), contributing to defense mechanisms against pathogens .

Physicochemical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Solubility
This compound 188.18 1.489 317.3 Polar solvents
(-)-Shikimic acid 174.16 N/A Decomposes at 185°C Water-soluble
Pericosine A (Chloro derivative) 222.63 N/A N/A Moderate polarity
Sandaracopimaric acid methyl ester 316.48 N/A >300 Lipophilic

Biological Activity

Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article will explore its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8_8H12_{12}O5_5
  • Molecular Weight : Approximately 188.18 g/mol
  • Structural Features : The compound features three hydroxyl groups and a carboxylate ester group attached to a cyclohexene ring, which contributes to its unique reactivity and biological properties .

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. It is capable of scavenging free radicals, which helps mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage and has implications in aging and various diseases .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial effects against various bacterial strains. Its ability to inhibit microbial growth makes it a candidate for further exploration in the development of new antimicrobial agents .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. This aspect is particularly relevant in the context of diseases such as arthritis and inflammatory bowel disease .

The biological activity of this compound is primarily attributed to its structural features:

  • Hydroxyl Groups : These groups can form hydrogen bonds with biological macromolecules, enhancing interactions with enzymes and receptors.
  • Carboxylate Group : This functional group plays a critical role in the compound's reactivity and ability to participate in biochemical pathways.

Case Study: Antioxidant Efficacy

A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity .

Antimicrobial Testing

In another study, the compound was tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be within a range that indicates effective antimicrobial activity .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl ShikimateSimilar trihydroxy structureLacks additional hydroxyl groups
Pericosine ARelated cyclohexenoidContains chlorine substituent
Cyclohexene DerivativesVarying degrees of hydroxylationMay not contain carboxylate or chloride

This compound stands out due to its unique combination of functional groups that enhance its biological activities compared to structurally similar compounds .

Q & A

Q. What are the established synthetic routes for Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate, and what are their mechanistic considerations?

A common method involves ceric ammonium nitrate (CAN)-mediated oxidative cycloaddition of 1,3-dicarbonyl compounds to conjugated systems. This approach, adapted from Lee et al. (1995), proceeds via radical intermediates, with regioselectivity influenced by electron-donating substituents. Reaction optimization requires controlled temperature (0–25°C) and inert atmospheres to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

  • NMR spectroscopy : Key for confirming stereochemistry (e.g., hydroxyl group positions) and cyclohexene ring conformation.
  • Mass spectrometry : Validates molecular weight (188.178 g/mol, as per ) and fragmentation patterns.
  • X-ray crystallography : SHELXL refinement ( ) resolves absolute configuration, with hydrogen-bonding networks analyzed via Olex2 or Mercury .

Q. How does the compound’s solubility profile impact experimental design?

The compound is insoluble in water ( ), necessitating polar aprotic solvents (e.g., DMSO, DMF) for reactivity studies. For biological assays, co-solvents like ethanol (<5% v/v) are recommended to avoid precipitation .

Q. What safety protocols are essential during handling due to its reactivity?

Avoid exposure to strong oxidizers and bases ( ). Use PPE (gloves, goggles) and conduct reactions under fume hoods. Emergency measures for inhalation include immediate fresh air and medical consultation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

Density functional theory (DFT) calculations (e.g., Gaussian09) model transition states for hydroxyl group participation in cyclization or oxidation. PubChem’s SMILES (COC(=O)C1CCC(CC1)C=O, ) provides input geometry for simulations .

Q. What strategies resolve contradictions in crystallographic refinement outcomes?

Discrepancies in residual indices (e.g., R-factor >5%) require iterative refinement using SHELXL ( ). Validate hydrogen bonding via Fourier difference maps and cross-check with spectroscopic data to confirm tautomeric forms .

Q. How does stereochemical variation in cyclohexene derivatives affect biological activity?

Comparative studies using enantioselective synthesis (e.g., chiral auxiliaries) and assays (e.g., enzyme inhibition) reveal that the 3R,4S,5R configuration ( ) enhances binding to shikimate pathway targets, while epimerization reduces efficacy .

Q. What experimental approaches mitigate decomposition under thermal stress?

Thermogravimetric analysis (TGA) identifies decomposition onset (~150°C). Stabilize the compound via lyophilization (for storage) or inert matrices (e.g., silica nanoparticles) during high-temperature reactions .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways in vivo?

Synthesize labeled analogs via deuterium exchange at hydroxyl groups (acid-catalyzed) or carboxylate (methyl ester hydrolysis). Track metabolites using LC-MS/MS with selective ion monitoring .

Q. What role do hydroxyl group protecting strategies play in functionalizing the cyclohexene core?

Acetyl or silyl protecting groups prevent undesired oxidation during derivatization. Post-functionalization deprotection (e.g., TBAF for silyl groups) restores activity for downstream applications .

Methodological Notes

  • Data Validation : Cross-reference crystallographic (SHELX), spectroscopic (NMR), and computational (DFT) datasets to resolve structural ambiguities .
  • Contradiction Management : For conflicting solubility/reactivity data, replicate experiments under controlled humidity and oxygen levels .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate

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